molecular formula C20H20F3N3O3 B1259645 alpha-(Methoxyimino)-n-methyl-2-[[[1-[3-(trifluoromethyl)phenyl]ethoxy]imino]methyl]benzeneacetamide

alpha-(Methoxyimino)-n-methyl-2-[[[1-[3-(trifluoromethyl)phenyl]ethoxy]imino]methyl]benzeneacetamide

Cat. No. B1259645
M. Wt: 407.4 g/mol
InChI Key: PQHXFGUTAAIHOC-XZZSYSLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(Methoxyimino)-N-methyl-2-[[[1-[3-(trifluoromethyl)phenyl]ethoxy]imino]methyl]benzeneacetamide, also known as ma 20565 or 2-(methoxyimino)-N-methyl-2-(2-((1-(3-trifluoromethylphenyl)ethoxyimino)methyl)phenyl)acetamide, belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups. Alpha-(Methoxyimino)-N-methyl-2-[[[1-[3-(trifluoromethyl)phenyl]ethoxy]imino]methyl]benzeneacetamide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-(methoxyimino)-N-methyl-2-[[[1-[3-(trifluoromethyl)phenyl]ethoxy]imino]methyl]benzeneacetamide is primarily located in the membrane (predicted from logP).

Scientific Research Applications

  • Synthesis and Antifungal Bioactivity : A study by Li and Yang (2009) reported on the synthesis of derivatives of this compound and tested their antifungal activities against pathogenic fungi like Sclerotonia, Botrytis cinerea Pers, Gibberella zeae, Rhizoctorua solani, and Pyricularia oryzae. Certain derivatives exhibited potent antifungal activities, highlighting their potential in agricultural and pharmaceutical applications Li and Yang, 2009.

  • Stereoselective Synthesis and Antifungal Properties : Li et al. (2006) conducted a study on the stereoselective synthesis of (E)-alpha-(methoxyimino)benzeneacetate derivatives, revealing potent fungicidal activity against various fungi. This study underscores the significance of this compound in developing new antifungal agents Li et al., 2006.

  • Reactions of Troponeimine Derivatives : Research by Soma et al. (1965) explored the reactions of troponeimine derivatives related to this compound, leading to the formation of various products. This study provides insights into the chemical properties and potential applications of these compounds in organic synthesis Soma et al., 1965.

  • Herbicidal Activities of Novel Triazolinone Derivatives : Luo et al. (2008) synthesized triazolinone derivatives containing elements of this compound and evaluated their herbicidal activities. The study found promising herbicidal activity, suggesting potential agricultural uses Luo et al., 2008.

  • Anticonvulsant Activity of Functionalized Amino Acids : Kohn et al. (1991) investigated the anticonvulsant activity of functionalized amino acids related to this compound. The study highlights the potential of these derivatives in the development of new anticonvulsant drugs Kohn et al., 1991.

  • Chiral Separation in Drug Analysis : Kim et al. (2001) explored the use of a chiral derivatizing agent related to this compound for the separation of beta-blockers in drug analysis. This highlights its importance in pharmaceutical quality control Kim et al., 2001.

properties

Product Name

alpha-(Methoxyimino)-n-methyl-2-[[[1-[3-(trifluoromethyl)phenyl]ethoxy]imino]methyl]benzeneacetamide

Molecular Formula

C20H20F3N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

(2E)-2-methoxyimino-N-methyl-2-[2-[(E)-1-[3-(trifluoromethyl)phenyl]ethoxyiminomethyl]phenyl]acetamide

InChI

InChI=1S/C20H20F3N3O3/c1-13(14-8-6-9-16(11-14)20(21,22)23)29-25-12-15-7-4-5-10-17(15)18(26-28-3)19(27)24-2/h4-13H,1-3H3,(H,24,27)/b25-12+,26-18+

InChI Key

PQHXFGUTAAIHOC-XZZSYSLUSA-N

Isomeric SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)O/N=C/C2=CC=CC=C2/C(=N\OC)/C(=O)NC

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)ON=CC2=CC=CC=C2C(=NOC)C(=O)NC

synonyms

2-(methoxyimino)-N-methyl-2-(2-((1-(3-trifluoromethylphenyl)ethoxyimino)methyl)phenyl)acetamide
MA 20565
MA-20565
MA20565

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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